molecular formula C8H4N2O B1211158 4-Isocyanatobenzonitrile CAS No. 40465-45-0

4-Isocyanatobenzonitrile

Cat. No. B1211158
CAS RN: 40465-45-0
M. Wt: 144.13 g/mol
InChI Key: TVSXDZNUTPLDKY-UHFFFAOYSA-N
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Patent
US05616620

Procedure details

Prepared, analogously to Example 13a) but using dichloromethane as solvent instead of tetrahydrofuran and without using triethylamine, from 4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine (mp.: 161°-163° C.; obtained from 4-cyanophenylisocyanate and 2,2-diphenylethylamine via N-(4-cyanophenyl-N'-(2,2-diphenylethyl)-urea, mp.: 235°-237° C., and finally by catalytic hydrogenation in the presence of Raney nickel and ammonia), (R)-N5 -[amino(nitroimino)methyl]-N2 -(diphenylacetyl)-ornithine, DCC and HOBt in a yield of 48% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.C(N(CC)CC)C.[C:13]1([CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:20][NH:21][C:22]([NH:24][C:25]2[CH:30]=[CH:29][C:28]([CH2:31][NH2:32])=[CH:27][CH:26]=2)=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[C:31]([C:28]1[CH:27]=[CH:26][C:25]([N:24]=[C:22]=[O:23])=[CH:30][CH:29]=1)#[N:32].[C:33]1([CH:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:20][NH2:21])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[C:31]([C:28]1[CH:27]=[CH:26][C:25]([NH:24][C:22]([NH:21][CH2:20][CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:23])=[CH:30][CH:29]=1)#[N:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CNC(=O)NC1=CC=C(C=C1)CN)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared, analogously to Example 13a) but

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N=C=O
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(=O)NCC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616620

Procedure details

Prepared, analogously to Example 13a) but using dichloromethane as solvent instead of tetrahydrofuran and without using triethylamine, from 4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine (mp.: 161°-163° C.; obtained from 4-cyanophenylisocyanate and 2,2-diphenylethylamine via N-(4-cyanophenyl-N'-(2,2-diphenylethyl)-urea, mp.: 235°-237° C., and finally by catalytic hydrogenation in the presence of Raney nickel and ammonia), (R)-N5 -[amino(nitroimino)methyl]-N2 -(diphenylacetyl)-ornithine, DCC and HOBt in a yield of 48% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.C(N(CC)CC)C.[C:13]1([CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:20][NH:21][C:22]([NH:24][C:25]2[CH:30]=[CH:29][C:28]([CH2:31][NH2:32])=[CH:27][CH:26]=2)=[O:23])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>ClCCl>[C:31]([C:28]1[CH:27]=[CH:26][C:25]([N:24]=[C:22]=[O:23])=[CH:30][CH:29]=1)#[N:32].[C:33]1([CH:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:20][NH2:21])[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1.[C:31]([C:28]1[CH:27]=[CH:26][C:25]([NH:24][C:22]([NH:21][CH2:20][CH:19]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[O:23])=[CH:30][CH:29]=1)#[N:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
4-[[[(2,2-diphenylethyl)amino]carbonyl]amino]benzenemethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CNC(=O)NC1=CC=C(C=C1)CN)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared, analogously to Example 13a) but

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)N=C=O
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(=O)NCC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.